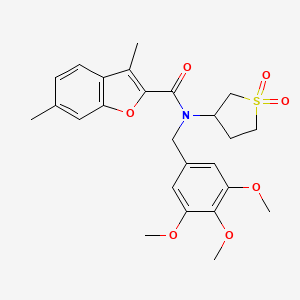

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a sulfone-functionalized tetrahydrothiophene ring and a 3,4,5-trimethoxybenzyl substituent. This compound is structurally characterized by:

- A benzofuran core with methyl groups at positions 3 and 4.

- A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked to the carboxamide group.

The compound’s design likely targets modulation of protein-binding interactions, given the sulfone group’s hydrogen-bonding capacity and the trimethoxybenzyl group’s role in enhancing membrane permeability.

Properties

Molecular Formula |

C25H29NO7S |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C25H29NO7S/c1-15-6-7-19-16(2)23(33-20(19)10-15)25(27)26(18-8-9-34(28,29)14-18)13-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-7,10-12,18H,8-9,13-14H2,1-5H3 |

InChI Key |

NRDOYSRUTCTTKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can infer some general strategies:

Chemical synthesis: Researchers would likely use multi-step organic synthesis to assemble the various components.

Protecting groups: Given the complexity, protecting groups might be necessary during the synthesis.

Industrial production: If produced industrially, the compound would likely involve large-scale reactions and purification steps.

Chemical Reactions Analysis

Reactivity: The compound could undergo various reactions

Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

Major Products: These would vary based on the reaction type.

Scientific Research Applications

Chemistry: Researchers might study its reactivity, stability, and novel reactions.

Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).

Medicine: Potential as a drug candidate (e.g., anticancer, anti-inflammatory).

Industry: Could serve as a precursor for other compounds.

Mechanism of Action

- Unfortunately, I don’t have specific information on this compound’s mechanism of action. it likely interacts with cellular targets, affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents on the benzofuran core, sulfone-containing rings, or benzyl groups. Key comparisons are summarized below:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- Structural Differences : The 3,4,5-trimethoxybenzyl group in the target compound is replaced with a 4-ethoxybenzyl group .

- Reduced electron-donating effects (ethoxy vs. three methoxy groups) may decrease interactions with aromatic residues in enzymatic active sites .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

- Structural Differences :

- The 3,6-dimethylbenzofuran in the target compound is replaced with a 3-methylbenzofuran .

- The 3,4,5-trimethoxybenzyl group is substituted with a furan-2-ylmethyl group .

- Implications :

1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11)

- Implications :

Research Findings and Limitations

- Synthesis : The target compound and analogs are synthesized via nucleophilic substitution or alkylation reactions, as described in methods for related carboxamides (e.g., NaH/DMF-mediated alkylation) .

- Biological Data: No explicit activity data (e.g., IC50, bioavailability) are available for the target compound. Comparisons rely on structural analogies and known pharmacophore trends.

Notes

- The absence of direct pharmacological data necessitates caution in extrapolating functional properties from structural analogs.

- Further studies should prioritize synthesis optimization (e.g., enantioselective routes) and target-specific assays to validate hypothesized interactions.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H29NO7S

- Molecular Weight : 487.6 g/mol

- CAS Number : 874356-29-3

The biological activity of this compound can be attributed to several key mechanisms:

- Apoptosis Induction : Research indicates that derivatives of benzofuran compounds can induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Specifically, studies have shown that compounds similar to this compound increase the activity of caspases 3 and 7, which are critical for the apoptotic pathway .

- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, some studies have reported that benzofuran-based compounds exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells .

- Neuroprotective Effects : The benzofuran moiety is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.